Absence of Intrinsic Tumorigenicity in Newborn Mouse Assay: (–)-8,9-Dihydrodiol vs. the Carcinogenic 3,4-Dihydrodiol Isomer
In a direct head-to-head comparison, trans-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene showed no detectable tumorigenic activity in the newborn Swiss-Webster mouse carcinogenicity assay, whereas the isomeric trans-3,4-dihydrodiol induced malignant lymphoma in 24% of treated animals compared to 4% for the parent hydrocarbon benz[a]anthracene [1]. The 8,9-dihydrodiol was also among four dihydrodiols (1,2-, 5,6-, 8,9-, and 10,11-) that exhibited little or no activity in pulmonary adenoma induction, while the 3,4-dihydrodiol caused approximately 35-fold more pulmonary adenomas than BA itself. This complete absence of carcinogenicity distinguishes the 8,9-isomer from the bay-region 3,4-dihydrodiol, which is activated to the ultimate carcinogenic bay-region diol epoxide.
| Evidence Dimension | Malignant lymphoma incidence in newborn Swiss-Webster mice following sequential i.p. injection of 400, 800, and 1600 nmol on days 1, 8, and 15 of life, sacrificed at 22 weeks |
|---|---|
| Target Compound Data | 0% malignant lymphoma (trans-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene) |
| Comparator Or Baseline | 24% malignant lymphoma for trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene; 4% for parent benz[a]anthracene |
| Quantified Difference | Infinite relative risk for 8,9-dihydrodiol vs. 3,4-dihydrodiol (0% vs. 24%); 6-fold higher lymphoma incidence for 3,4-diol vs. parent BA |
| Conditions | Newborn Swiss-Webster mice; hydrocarbons injected i.p. sequentially on Days 1 (400 nmol), 8 (800 nmol), and 15 (1600 nmol) of life; necropsy at 22 weeks |
Why This Matters
This establishes the 8,9-dihydrodiol as a negative control for bay-region-dependent carcinogenesis: a researcher investigating metabolic activation pathways must use this specific isomer rather than the tumorigenic 3,4-dihydrodiol, ensuring that observed DNA-adduct profiles are attributable to non-bay-region activation pathways and not confounded by intrinsic tumorigenicity.
- [1] Wislocki, P. G., Kapitulnik, J., Levin, W., Lehr, R., Schaefer-Ridder, M., Karle, J. M., Jerina, D. M., & Conney, A. H. (1978). Exceptional carcinogenic activity of benz[a]anthracene 3,4-dihydrodiol in the newborn mouse and the bay region theory. Cancer Research, 38(3), 693–696. View Source
